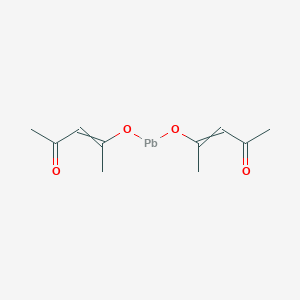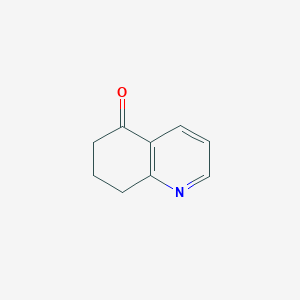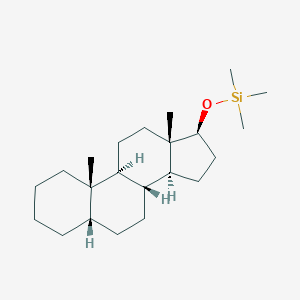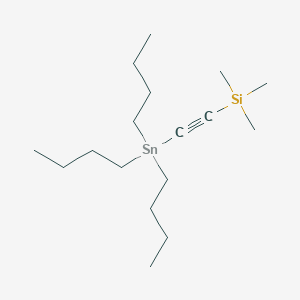
Methyl 4-chlorophenylacetate
Übersicht
Beschreibung
Methyl 4-chlorophenylacetate is a chemical compound that is part of a broader class of organic compounds containing a phenyl group attached to an acetyl group with a chlorine substituent. The presence of the chlorine atom on the phenyl ring can significantly affect the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to methyl 4-chlorophenylacetate involves various chemical reactions. For instance, 4-chlorophenyl acrylate (CPA), a related compound, was prepared by reacting 4-chlorophenol with acryloyl chloride in the presence of triethylamine in ethyl acetate solution . Another related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was synthesized using a 1,3-dipolar cycloaddition reaction, a method known as click chemistry . These methods demonstrate the versatility in synthesizing chlorophenylacetate derivatives.
Molecular Structure Analysis
The molecular structure of compounds in the methyl 4-chlorophenylacetate family has been studied using various techniques. X-ray diffraction data revealed that one such compound crystallized in an orthorhombic system with specific unit-cell parameters, indicating a well-defined crystalline structure . Another compound's structure was determined by X-ray diffractometry, which showed the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of methyl 4-chlorophenylacetate derivatives has been explored in various studies. For example, copolymerization reactions involving 4-chlorophenyl acrylate and methyl acrylate have been performed to synthesize polymers with potential applications in the leather industry . Additionally, the reaction of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with C-active nucleophiles in the presence of TMSOTf via C-C bond formation has been used to obtain compounds with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-chlorophenylacetate derivatives have been characterized using various techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were used to characterize the polymers synthesized from 4-chlorophenyl acrylate . The thermal properties of these polymers were also studied using thermogravimetric analysis (TGA), revealing that the thermal stability of the copolymer increases with the CPA content . These properties are essential for the practical application of these materials in industries such as pharmaceuticals and polymers.
Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Remediation
Research has explored the degradation processes of chlorophenol compounds, which are structurally related to Methyl 4-chlorophenylacetate, primarily focusing on their environmental impact and remediation strategies. Studies by Sharma, Mukhopadhyay, and Murthy (2012) have examined the rate parameters of degradation/mineralization of 4-chlorophenol using organic oxidants and UV irradiation. This study highlights the potential of using advanced oxidation processes for the degradation of chlorophenol compounds in environmental contexts, such as wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).
Herbicide Impact and Soil Interaction
Investigations into chlorophenoxy compounds, which share a functional group with Methyl 4-chlorophenylacetate, reveal their widespread use as herbicides and their potential environmental and human health impacts. For example, Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, providing insight into the risks and mechanisms of action related to these chemicals (Stackelberg, 2013). Additionally, Skiba, Kobyłecka, and Wolf (2017) studied the influence of chlorophenoxy acetic acids on the uptake and translocation of heavy metals in wheat, shedding light on the interactions between these herbicides and plant uptake mechanisms in agricultural settings (Skiba, Kobyłecka, & Wolf, 2017).
Photocatalytic Applications
The photocatalytic properties of compounds related to Methyl 4-chlorophenylacetate have been studied for environmental applications. For instance, Yan et al. (2019) designed a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting chlorophenol compounds. This study demonstrates the potential use of related compounds in constructing sensitive and selective methods for environmental monitoring, particularly for detecting toxic pollutants in water (Yan et al., 2019).
Soil Microbial Interactions
The interaction between earthworms and microbial communities in soil, particularly in the context of degrading phenoxyalkanoic acid herbicides, has been explored. Liu et al. (2011) demonstrated that earthworms can stimulate the abundance and activity of herbicide degraders in soil, suggesting a potential role for biotic factors in enhancing the degradation of compounds similar to Methyl 4-chlorophenylacetate in soil ecosystems (Liu et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYGBWRUXQDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200448 | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorophenylacetate | |
CAS RN |
52449-43-1 | |
| Record name | Benzeneacetic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

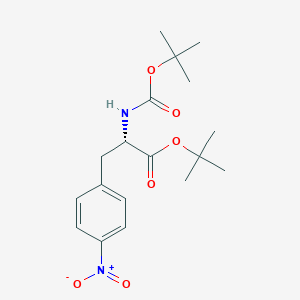
![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
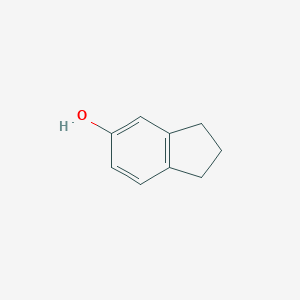

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)
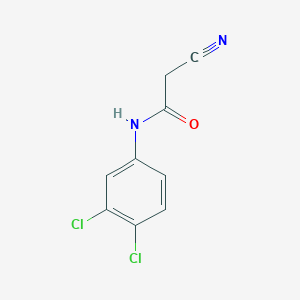
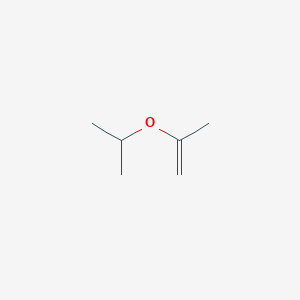
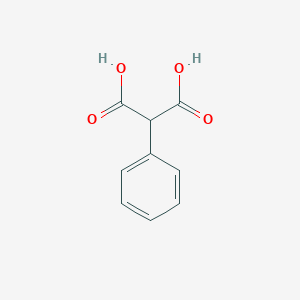
![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)
